molecular formula C32H49NO8 B1237073 Angeloylzygadenine CAS No. 67370-02-9

Angeloylzygadenine

Cat. No.: B1237073
CAS No.: 67370-02-9
M. Wt: 575.7 g/mol
InChI Key: VZBCOPRNVQLISP-PSQKXIODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeloylzygadenine is a steroidal alkaloid primarily isolated from Veratrum species, including Veratrum dahuricum, Veratrum maackii, and Veratrum stenophyllum . It belongs to the Veratrum alkaloid class (D014704), known for cardiovascular effects such as antihypertensive activity . Structurally, it features a steroidal backbone esterified with an angeloyl group (2-methylbut-2-enoyl), distinguishing it from other alkaloids in the same biosynthetic family . Its isolation often involves chromatographic techniques (e.g., silica gel, Sephadex LH-20) and structural elucidation via NMR and MS .

Properties

CAS No.

67370-02-9

Molecular Formula

C32H49NO8

Molecular Weight

575.7 g/mol

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,19S,22S,23S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C32H49NO8/c1-6-17(3)27(36)40-23-11-12-28(4)20-8-9-21-30(28,41-32(20,23)39)13-19-18-15-33-14-16(2)7-10-22(33)29(5,37)24(18)25(34)26(35)31(19,21)38/h6,16,18-26,34-35,37-39H,7-15H2,1-5H3/b17-6-/t16-,18-,19-,20?,21+,22-,23-,24+,25+,26-,28-,29+,30?,31?,32-/m0/s1

InChI Key

VZBCOPRNVQLISP-PSQKXIODSA-N

SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2(C3[C@@]1(OC24C[C@H]5[C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@H]6[C@H]([C@@H](C5([C@@H]4CC3)O)O)O)(C)O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C

Synonyms

angeloyl-zygadenine
angeloylzygadenine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Angeloylzygadenine shares a steroidal core with other Veratrum alkaloids but differs in acyl substitutions. Key analogues include:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids
Compound Source Structural Differentiation Key Biological Activities References
This compound V. dahuricum, V. maackii Angeloyl (2-methylbut-2-enoyl) group Antihypertensive, toxicity in herb combinations
Veratroylzygadenine V. dahuricum, V. stenophyllum Veratroyl (3,4-dimethoxybenzoyl) group Cardiovascular effects (inferred)
Zygadenine V. maackii, V. stenophyllum Unesterified steroidal backbone Baseline toxicity, less potent
Jervine V. nigrum, V. spp. Cyclopamine-like structure Teratogenic, sodium channel modulation
Veratramine V. dahuricum, V. spp. Hydroxyl group at C3 Emetic, hypotensive
Germine V. dahuricum Germine-type esterification Neurotoxic, sodium channel inhibition
Key Structural Insights:
  • Acyl Group Influence : The angeloyl group in this compound confers lipophilicity, enhancing membrane permeability compared to the aromatic veratroyl group in Veratroylzygadenine .
  • Backbone Modifications : Zygadenine lacks esterification, reducing its bioactivity compared to acylated derivatives like this compound .

Functional and Toxicological Differences

Pharmacological Activities
  • This compound : Demonstrates antihypertensive effects but exhibits increased toxicity when co-decocted with Panax ginseng, as shown in UPLC/Q-TOF MS studies .
  • Jervine: Known for teratogenicity (e.g., cyclopia in embryos) via Hedgehog pathway inhibition, a mechanism absent in this compound .
  • Germine : Targets voltage-gated sodium channels, causing neurotoxicity, whereas this compound’s effects are more cardiovascular-focused .
Toxicity Profiles
  • Herb-Drug Interactions : this compound levels rise significantly in Veratrum nigrum and ginseng combinations, implicating it in herb incompatibility toxicity .
  • Comparative Potency : Jervine and cyclopamine are more potent teratogens, while this compound’s toxicity is context-dependent (e.g., combinatorial use) .

Analytical Differentiation

  • Mass Spectrometry: this compound has an exact mass of 575.331882 (C34H49NO7), distinguishing it from Veratroylzygadenine (exact mass: 607.3211, C36H49NO9) .
  • Chromatography : Reverse-phase HPLC effectively separates these alkaloids due to polarity differences from acyl groups .

Research Findings and Implications

  • Biosynthetic Pathways : this compound and Veratroylzygadenine likely originate from zygadenine via esterification with angelic or veratric acid, respectively .
  • Ecological Role : These alkaloids may serve as plant defense compounds, with structural variations influencing herbivore deterrence .
  • Therapeutic Potential: While this compound’s antihypertensive properties are promising, its toxicity in combinations necessitates caution in traditional formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angeloylzygadenine
Reactant of Route 2
Angeloylzygadenine

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